HPPD Enzyme Inhibition: ~6-Fold Potency Advantage Over 3-Chloromethyl-4-Hydroxy Regioisomer
In pig liver 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition assays, the target compound 1-(4-(chloromethyl)-2-hydroxyphenyl)propan-2-one (CHEMBL309664, BDBM50403921) achieved an IC50 of 15 nM [1]. In contrast, the closely related 3-chloromethyl-4-hydroxy regioisomer analog 1-(3-(chloromethyl)-4-hydroxyphenyl)ethanone (CHEMBL307048, BDBM50403928) exhibited an IC50 of 89 nM under comparable assay conditions [2]. This represents an approximately 5.9-fold potency advantage for the 4-chloromethyl-2-hydroxy substitution pattern. Both measurements were obtained using 4-hydroxyphenylpyruvic acid as substrate with spectrophotometric detection after 15-minute incubation.
| Evidence Dimension | HPPD enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 15 nM (BDBM50403921, CHEMBL309664) |
| Comparator Or Baseline | 1-(3-(Chloromethyl)-4-hydroxyphenyl)ethanone (CAS 24085-05-0): IC50 = 89 nM (BDBM50403928, CHEMBL307048) |
| Quantified Difference | ~5.9-fold lower IC50 (higher potency) for the 4-chloromethyl-2-hydroxy substitution pattern |
| Conditions | Pig liver HPPD; 4-hydroxyphenylpyruvic acid substrate; spectrophotometric analysis after 15 min incubation; data curated by ChEMBL from University of Siena |
Why This Matters
For programs targeting HPPD (herbicide discovery or metabolic disease), a ~6-fold potency differential is sufficient to alter hit prioritization and structure-activity relationship (SAR) decisions; procuring the correct regioisomer is therefore essential for assay reproducibility.
- [1] BindingDB. BDBM50403921 (CHEMBL309664): 1-(4-(Chloromethyl)-2-hydroxyphenyl)propan-2-one. IC50 = 15 nM against pig liver HPPD. University of Siena, curated by ChEMBL. View Source
- [2] BindingDB. BDBM50403928 (CHEMBL307048): 1-(3-(Chloromethyl)-4-hydroxyphenyl)ethanone. IC50 = 89 nM against pig liver HPPD. Curated by ChEMBL. View Source
